Copper-Free Click Reactivity: Pt(IV) Azide Cycloaddition Comparison with DMAD
In copper-free azide-alkyne cycloaddition (click) reactions with a Pt(IV) azido complex, Diethyl acetylenedicarboxylate (DEACD) enables clean formation of mono- and bis-substituted Pt(IV) complexes. In contrast, its close analog Dimethyl acetylenedicarboxylate (DMAD) participates in the same cycloaddition but subsequently undergoes further, undesirable reactions between the platinum center and the carbonyl group, leading to a distinct, more complex product mixture [1]. This demonstrates superior chemoselectivity for DEACD in this specific metal complex functionalization context.
| Evidence Dimension | Chemoselectivity and Product Distribution in Copper-Free Click Reaction |
|---|---|
| Target Compound Data | Forms mono (a) and bis-substituted (b) Pt(IV) complexes without further metal-carbonyl side reactions. |
| Comparator Or Baseline | Dimethyl acetylenedicarboxylate (DMAD): Forms analogous cycloadducts (2a, 2b) which then undergo additional reactions between the Pt center and carbonyl group to form 2a' and 2b'. |
| Quantified Difference | DEACD yields a single set of target products, whereas DMAD yields a mixture including subsequent rearrangement products. |
| Conditions | Reaction with trans,trans,trans-[PtIV(py)2(N3)2(OH)2] in aqueous solution at 298K, monitored by 1H NMR spectroscopy. |
Why This Matters
For applications requiring precise, single-step functionalization of metal complexes (e.g., radiopharmaceuticals, imaging agents), DEACD provides a cleaner reaction profile, avoiding complex purification from side products encountered with DMAD.
- [1] Farrer, N. J. et al. Platinum(IV) azido complexes undergo copper-free click reactions with alkynes. Dalton Trans., 2018, 47, 10553-10560. View Source
